3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
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Overview
Description
3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclocondensation of 2-aminopyridine with an appropriate aldehyde and a trifluoromethyl ketone under acidic conditions . Another approach involves the use of transition metal catalysis, such as palladium or copper, to facilitate the formation of the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyrimidines .
Scientific Research Applications
3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but lacks the pyrimidine ring, leading to different biological activities.
Imidazo[1,2-a]pyrimidine derivatives: Compounds with various substituents at different positions on the imidazo[1,2-a]pyrimidine core.
Uniqueness
3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is unique due to the presence of both the 4-methylphenyl and trifluoromethyl groups, which confer distinct physicochemical properties and biological activities. The trifluoromethyl group, in particular, enhances metabolic stability and lipophilicity, making it a valuable scaffold in drug design .
Properties
CAS No. |
886362-76-1 |
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Molecular Formula |
C14H10F3N3 |
Molecular Weight |
277.24 g/mol |
IUPAC Name |
3-(4-methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C14H10F3N3/c1-9-2-4-10(5-3-9)11-8-18-13-19-12(14(15,16)17)6-7-20(11)13/h2-8H,1H3 |
InChI Key |
YLICIQLPGGGVRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C3N2C=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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